Encorafenib - 1269440-17-6

Encorafenib

Catalog Number: EVT-288163
CAS Number: 1269440-17-6
Molecular Formula: C22H27ClFN7O4S
Molecular Weight: 540.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Encorafenib is a synthetic molecule classified as a kinase inhibitor, specifically targeting BRAF. In scientific research, encorafenib is a valuable tool for studying the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes, including cell growth, proliferation, and differentiation. [] Encorafenib is particularly valuable in studying cancers driven by BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer. [, ]

Synthesis Analysis

One method for the synthesis of encorafenib involves a multi-step process with a key step utilizing in-loop [11C]carbon dioxide fixation. [] This approach enables the incorporation of a radioactive carbon-11 isotope into the encorafenib molecule, creating a radiolabeled version suitable for positron emission tomography (PET) imaging studies. []

Mechanism of Action

Encorafenib is a potent and selective inhibitor of BRAF, a key protein kinase in the MAPK signaling pathway. [, ] By binding to the ATP-binding site of BRAF, encorafenib blocks its kinase activity. [] This inhibition disrupts the downstream signaling cascade of the MAPK pathway, which is often hyperactivated in cancers driven by BRAF mutations. [, , ] In addition to inhibiting mutant BRAF, encorafenib also exhibits activity against wild-type BRAF and CRAF, which may contribute to its efficacy and potentially reduce the occurrence of paradoxical activation of the MAPK pathway. [, ]

Applications
  • In vitro studies: Encorafenib is used in cell culture experiments to investigate the effects of BRAF inhibition on cell proliferation, survival, and signaling pathways. [, , , ] These studies help to elucidate the molecular mechanisms of BRAF-driven cancers and identify potential biomarkers of response to BRAF inhibitors.
  • Ex vivo studies: Encorafenib is used in patient-derived tissue slice cultures and xenografts to assess its antitumor activity and investigate mechanisms of resistance. [, , , ] These models provide valuable insights into the translational potential of encorafenib and inform the design of clinical trials.
  • PET imaging studies: Radiolabeled versions of encorafenib have been developed using carbon-11. [] This enables the visualization and quantification of encorafenib binding to BRAF in vivo, providing valuable information for drug development and personalized medicine. []
Future Directions
  • Development of novel drug combinations: Combining encorafenib with other targeted therapies or immunotherapies may enhance its efficacy and overcome resistance mechanisms. [, , , , , ]
  • Identification of predictive biomarkers: Research is ongoing to identify biomarkers that predict response to encorafenib and guide patient selection for treatment. [, , ]
  • Investigation of alternative dosing regimens: Exploring different dosing schedules and routes of administration may optimize the therapeutic efficacy and minimize toxicity of encorafenib. [, ]
  • Exploration of its role in other diseases: Given its activity against wild-type BRAF and CRAF, encorafenib may have potential applications in other diseases beyond cancer, such as inflammatory disorders and neurodegenerative diseases. []

Binimetinib

  • Relevance: Binimetinib is frequently co-administered with encorafenib to enhance the inhibition of the RAS/RAF/MEK/ERK signaling pathway [, , ]. This combination therapy demonstrates improved efficacy compared to encorafenib monotherapy, particularly in patients with BRAF V600-mutant melanoma [, , ].

Cetuximab

  • Relevance: Cetuximab is combined with encorafenib, often alongside binimetinib, to treat BRAF V600E-mutant colorectal cancer [, , ]. The rationale behind this combination is that EGFR signaling can drive resistance to BRAF inhibition in colorectal cancer [].

Dabrafenib

  • Relevance: Dabrafenib, when combined with trametinib, serves as a benchmark for comparing the efficacy and safety of encorafenib plus binimetinib in treating BRAF-mutant melanoma [, ]. While both combinations show efficacy, they exhibit distinct safety profiles [].

Trametinib

  • Relevance: Trametinib is commonly combined with dabrafenib for treating BRAF-mutant melanoma []. This combination is often compared to encorafenib plus binimetinib to assess efficacy and tolerability profiles in clinical settings [].
  • Relevance: Vemurafenib serves as a reference point for comparing the efficacy and safety of encorafenib, both as monotherapy and in combination with MEK inhibitors, in clinical trials involving patients with BRAF V600-mutant melanoma [, , ].

Cobimetinib

  • Relevance: The combination of vemurafenib and cobimetinib is considered a standard treatment option for advanced BRAF V600 mutation-positive melanoma and is often used as a comparator to assess the efficacy of encorafenib plus binimetinib in clinical trials [, ].

PLX8394

  • Relevance: PLX8394 was directly compared with encorafenib in a study investigating the efficacy of BRAF inhibitors in BRAF mutant colorectal cancer []. Despite being designed to overcome a key resistance mechanism, PLX8394 did not demonstrate significantly enhanced potency compared to encorafenib in this study [].

Irinotecan

  • Relevance: Irinotecan, in combination with other agents like cetuximab or 5-fluorouracil (5-FU), represents a standard chemotherapy regimen for metastatic colorectal cancer []. In the BEACON CRC trial, encorafenib plus cetuximab, with or without binimetinib, demonstrated a survival advantage over chemotherapy regimens that included irinotecan in patients with BRAF V600E-mutant metastatic colorectal cancer [, ].

5-Fluorouracil (5-FU)

  • Relevance: 5-FU is part of standard chemotherapy regimens, often alongside agents like irinotecan and oxaliplatin (FOLFOXIRI), used in the treatment of metastatic colorectal cancer []. These chemotherapy regimens are often compared to targeted therapy options like encorafenib plus cetuximab in clinical trials [].

Alpelisib

  • Relevance: A phase Ib study investigated the safety and efficacy of adding alpelisib to the combination of encorafenib and cetuximab in treating patients with BRAF-mutant metastatic colorectal cancer []. The triple combination showed promising activity but also led to increased toxicity compared to the dual combination of encorafenib and cetuximab [].

Sotorasib

  • Relevance: Sotorasib was investigated alongside anti-EGF antibodies as a potential therapeutic strategy for KRAS G12C-mutated cancers []. This research parallels the use of encorafenib with EGFR inhibitors like cetuximab, highlighting the importance of targeting both the primary oncogenic driver and key signaling pathways involved in resistance mechanisms [].

Nivolumab

  • Relevance: Nivolumab, often in combination with ipilimumab, another immune checkpoint inhibitor, is a standard treatment option for advanced melanoma and has also shown efficacy in BRAF-mutant melanoma []. Clinical trials are investigating the optimal sequencing of immunotherapy with nivolumab plus ipilimumab and targeted therapy with encorafenib plus binimetinib in patients with BRAF-mutant melanoma [].

Ipilimumab

  • Relevance: Ipilimumab is frequently used in combination with nivolumab as a standard immunotherapy regimen for advanced melanoma []. This combination is being investigated in clinical trials to determine the optimal sequencing strategy with targeted therapies like encorafenib plus binimetinib in BRAF-mutant melanoma [].

Properties

CAS Number

1269440-17-6

Product Name

Encorafenib

IUPAC Name

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate

Molecular Formula

C22H27ClFN7O4S

Molecular Weight

540.0 g/mol

InChI

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1

InChI Key

CMJCXYNUCSMDBY-ZDUSSCGKSA-N

SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

LGX818; LGX-818; LGX 818; Encorafenib.

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC

Isomeric SMILES

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.